REACTION_CXSMILES
|
C([C:3]1[C:4]([CH:9]=[N:10]O)=[N:5][CH:6]=[CH:7][CH:8]=1)C.[Cl:12]NC(=O)CCC(N)=O>CN(C=O)C>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:3][C:4]=1[C:9]([Cl:12])=[NH:10]
|
Name
|
ethyl 2-pyridin-aldoxime
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=NC=CC1)C=NO
|
Name
|
N-chlorosuccinamide
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClNC(CCC(=O)N)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 30° C. over a period of 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice-cold water (150 ml)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the wet cake washed with small quantity of water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |